molecular formula C29H30BrN3O3 B11112095 ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11112095
M. Wt: 548.5 g/mol
InChI Key: QVYFYKFFDYJJDH-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated products.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: Carboxylic acids.

Comparison with Similar Compounds

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C29H30BrN3O3

Molecular Weight

548.5 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C29H30BrN3O3/c1-2-36-29(35)28-23-17-27(34)24(30)18-25(23)33(19-21-9-5-3-6-10-21)26(28)20-31-13-15-32(16-14-31)22-11-7-4-8-12-22/h3-12,17-18,34H,2,13-16,19-20H2,1H3

InChI Key

QVYFYKFFDYJJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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